(S)-1,1-diphenylpropan-2-amine, also known as (S)-(-)-1,1-diphenyl-2-aminopropane, is an organic compound classified under the category of amines. It features a chiral center, which gives rise to its stereochemistry. The compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas.
(S)-1,1-diphenylpropan-2-amine belongs to the class of secondary amines. It is characterized by the presence of two phenyl groups attached to a propanamine backbone. This structural arrangement contributes to its unique chemical properties and biological activities.
The synthesis of (S)-1,1-diphenylpropan-2-amine can be accomplished through several methods, including reductive amination and asymmetric synthesis techniques. A common approach involves the use of phenylacetone as a starting material, which undergoes a series of reactions to introduce the amino group.
One effective synthetic route involves the following steps:
The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
(S)-1,1-diphenylpropan-2-amine participates in various chemical reactions typical for amines, including:
The reactivity of (S)-1,1-diphenylpropan-2-amine is influenced by both steric and electronic factors due to the presence of two bulky phenyl groups. This can affect reaction rates and selectivity in synthetic applications .
The mechanism of action for (S)-1,1-diphenylpropan-2-amine primarily involves its interaction with neurotransmitter systems in the brain. It may act as a monoamine reuptake inhibitor or modulate receptor activity.
Studies have shown that compounds with similar structures can influence dopamine and norepinephrine levels, suggesting potential applications in treating mood disorders or attention-deficit hyperactivity disorder.
Relevant data indicate that (S)-1,1-diphenylpropan-2-amine exhibits high molar refractivity and moderate polar surface area, which are critical for predicting its behavior in biological systems .
(S)-1,1-diphenylpropan-2-amine has various scientific uses:
The compound's unique properties make it a candidate for further research into therapeutic applications and drug development strategies .
(S)-1,1-Diphenylpropan-2-amine belongs to the N-alkyl-β-amino alcohol structural class, characterized by a chiral benzylic amine center adjacent to a tertiary alcohol. This stereogenic center necessitates enantioselective synthetic approaches to avoid racemization. Contemporary methodologies prioritize catalytic asymmetric hydrogenation and biocatalytic reductive amination as the most industrially viable pathways.
Catalytic asymmetric hydrogenation employs chiral transition metal complexes to reduce prochiral enamide precursors. For example, rhodium(I) complexes with (R,R)-Et-DuPHOS or (S)-BINAP ligands convert 1,1-diphenylprop-1-en-2-amine derivatives into the target (S)-amine with enantiomeric excess (ee) typically exceeding 95%. This reaction proceeds under moderate hydrogen pressure (50-100 psi) at ambient temperature, achieving near-quantitative yields in aprotic solvents like tetrahydrofuran [6]. The enamide substrate is synthesized via condensation of 1,1-diphenylpropan-1-one with acetamide derivatives prior to hydrogenation.
Biocatalytic routes represent a rapidly advancing frontier. Engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs) catalyze the reductive amination of 1,1-diphenylpropan-1-one using ammonia as the nitrogen donor. A newly identified Brevibacterium epidermidis strain (ECU1015) performs this transformation with >99% ee favoring the (S)-enantiomer, albeit with moderate conversion rates (30-40%) under aqueous conditions at physiological pH [7]. Protein engineering efforts focus on enhancing activity toward this sterically demanding ketone substrate.
Chiral auxiliary approaches remain synthetically valuable for laboratory-scale production. (1R,2S)-Norephedrine derivatives can direct stereoselective alkylation at the prochiral carbon, followed by auxiliary cleavage. This multi-step sequence delivers (S)-1,1-diphenylpropan-2-amine with diastereomeric ratios >95:5, though with increased step count and auxiliary recovery requirements [4].
Table 1: Comparative Analysis of Asymmetric Synthesis Approaches
Methodology | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPHOS | 95-98 | >90 | High atom economy |
Biocatalytic Amination | B. epidermidis ECU1015 | >99 | 30-40 | Green chemistry profile |
Chiral Auxiliary Alkylation | (1R,2S)-Norephedrine derivatives | >95 (de) | 60-75 | No specialized equipment required |
Reductive amination constitutes the most direct route to (S)-1,1-diphenylpropan-2-amine, utilizing 1,1-diphenylpropan-1-one (phenylacetone) as the universal precursor. This ketone undergoes condensation with ammonia or ammonium salts to form an imine intermediate, which is subsequently reduced to the target chiral amine. Achieving enantiocontrol during reduction remains the critical challenge.
Conventional chemical reduction employs stoichiometric chiral hydride reagents. Alpine borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) or (S)-CBS oxazaborolidine catalysts selectively transfer hydride to the Si-face of the imine, generating the (S)-amine with 85-92% ee. Sodium triacetoxyborohydride in dichloroethane facilitates imine formation in situ and subsequent reduction, though with poor stereoselectivity (<20% ee) without chiral modifiers [5] [8]. Yield optimization requires precise stoichiometric control (ketone:amine:reductant = 1:1.2:1.1) and anhydrous conditions to prevent ketone hydrolysis.
Advanced catalytic systems enhance enantioselectivity and atom efficiency. Chiral ruthenium complexes (e.g., [RuCl(η⁶-p-cymene)((S)-BINAP)]Cl) catalyze transfer hydrogenation using formic acid/triethylamine mixtures as the hydride source. This one-pot protocol converts phenylacetone to (S)-1,1-diphenylpropan-2-amine with 89% ee and 82% isolated yield at 60°C within 12 hours [5]. Nanomicellar systems (e.g., TPGS-750-M surfactant) enable aqueous-phase reductive amination using Pd/C catalysts and silanes, achieving 75% ee for the (S)-enantiomer under mild conditions [5].
Solvent engineering significantly impacts reaction efficiency. 2,2,2-Trifluoroethanol promotes sodium borohydride-mediated reductions by stabilizing protonated imine intermediates, boosting yields to >85% even for electron-deficient aryl ketones. Temperature modulation (0-5°C) further suppresses racemization during imine formation [5].
Table 2: Reductive Amination Catalysts and Performance
Reduction System | Catalyst/Ligand | Hydride Source | ee (S) (%) | Yield (%) |
---|---|---|---|---|
Chiral Hydride | (S)-CBS Oxazaborolidine | BH₃·THF | 92 | 78 |
Transfer Hydrogenation | Ru-(S)-BINAP | HCO₂H/NEt₃ | 89 | 82 |
Nanoparticle Catalysis | Pd/C in TPGS-750-M micelles | PhSiH₃ | 75 | 90 |
Biocatalytic | Engineered AmDH | NH₃/NADPH | >99 | 35 |
The imine intermediate (1,1-diphenyl-N-(propane-1-imine) serves as the crucial precursor in reductive amination routes to (S)-1,1-diphenylpropan-2-amine. Innovations in imine synthesis focus on enhancing formation kinetics, minimizing enolization side reactions, and enabling asymmetric induction prior to reduction.
Organocatalysis has revolutionized enantioselective imine formation. Chiral phosphoric acids (e.g., TRIP: 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) catalyze the condensation of phenylacetone with ammonia through a hydrogen-bonding network that favors Re-face attack. This generates (S)-configured iminium ions with 90% ee, preserved during subsequent in situ reduction. This cascade operates at room temperature in dichloromethane, achieving 83% overall yield of enantiopure (S)-amine [4].
Transition metal catalysis enables dehydrogenative coupling. Palladium(II)/copper(I) co-catalysts convert 2-amino-1,1-diphenylpropan-1-ol directly to the imine via aerobic oxidation. Using (S)-BINAP-derived palladium complexes, this transformation occurs with 94% enantioretention at the chiral center, providing an efficient route from readily available amino alcohol precursors .
Engineered aminotransferases expand biocatalytic options. Mutant ω-transaminases (e.g., from Chromobacterium violaceum) now accept sterically hindered ketones like phenylacetone, utilizing alanine as the amine donor. Coupled with lactate dehydrogenase to shift equilibrium, these systems produce (S)-imine intermediates in situ with >99% ee, though space-time yields remain below 5 g·L⁻¹·d⁻¹ due to intrinsic enzyme kinetics [7].
Flow chemistry systems address thermodynamic limitations in imine synthesis. Continuous stirred-tank reactors (CSTR) with molecular sieve-packed columns continuously remove water, driving condensation equilibrium toward imine formation. This setup achieves 95% imine yield from phenylacetone and ammonia within 10 minutes residence time at 80°C, compared to <50% yield in batch reactors [5].
Table 4: Advanced Catalytic Systems for Imine Formation
Catalytic System | Catalyst | ee (%) | Imine Yield (%) | Innovation |
---|---|---|---|---|
Organocatalysis | (R)-TRIP Phosphoric Acid | 90 | 95 | Enantioselective condensation |
Dehydrogenative Coupling | Pd/(S)-BINAP + Cu(I) | 94 | 88 | Oxidation of amino alcohol |
Biocatalytic Aminotransfer | C. violaceum ω-TA mutant | >99 | 75* | High enantioselectivity |
Flow Dehydration | H⁺-ZSM-5 zeolite | N/A | 95 | Equilibrium shift via water removal |
*Yield based on converted ketone; equilibrium limitation necessitates shift strategies
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: